1-(4-Bromophenyl)pyrrolidine
Overview
Description
1-(4-Bromophenyl)pyrrolidine is an organic compound with the molecular formula C10H12BrN. It is characterized by a pyrrolidine ring attached to a 4-bromophenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pyrrolidine can be synthesized through several methods:
Substitution Reaction: This involves the reaction of bromobenzene with pyrrolidine under suitable conditions to form the desired product.
Aminoalkylation Reaction: This method involves the reaction of 4-bromoacetophenone with pyrrolidine in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale substitution reactions using bromobenzene and pyrrolidine. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(4-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding pyrrolidinones.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substituted pyrrolidines
- Pyrrolidinones
- Reduced derivatives of this compound
Scientific Research Applications
1-(4-Bromophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl group can also participate in binding interactions, enhancing the compound’s efficacy .
Comparison with Similar Compounds
1-(4-Bromophenyl)pyrrolidine can be compared with other similar compounds such as:
1-(4-Chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)pyrrolidine: Contains a fluorine atom in place of bromine.
1-(4-Methylphenyl)pyrrolidine: Has a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and binding properties compared to its analogs. This makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
1-(4-bromophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEGBJXZICCEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426843 | |
Record name | 1-(4-BROMOPHENYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22090-26-2 | |
Record name | 1-(4-Bromophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22090-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-BROMOPHENYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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